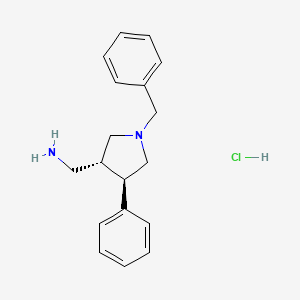
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Substitution Reactions: The benzyl and phenyl groups are introduced through substitution reactions, often using benzyl halides and phenyl halides in the presence of suitable catalysts.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the benzyl group, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halides and suitable nucleophiles in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Benzyl alcohol, benzophenone.
Reduction: Benzylamine, phenylethylamine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: In biological research, it is used to study the interactions of chiral molecules with biological targets, aiding in the understanding of stereochemistry in biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, including changes in neurotransmitter levels or enzyme activity.
Comparaison Avec Des Composés Similaires
- ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanol
- ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)acetate
- ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)amine
Uniqueness: The hydrochloride salt form of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine provides enhanced solubility and stability, making it more suitable for pharmaceutical applications. Its specific chiral configuration also allows for selective interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H23ClN2 |
|---|---|
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16;/h1-10,17-18H,11-14,19H2;1H/t17-,18+;/m1./s1 |
Clé InChI |
DIZIQKGZCVXNDT-URBRKQAFSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN.Cl |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


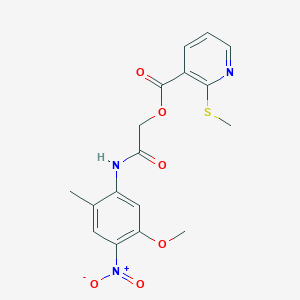
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13354573.png)
![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
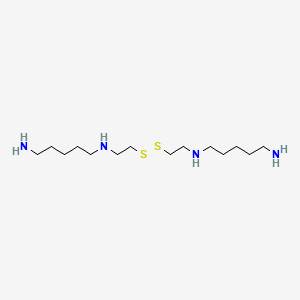

![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)

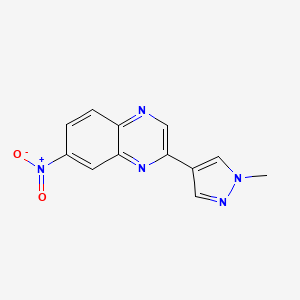
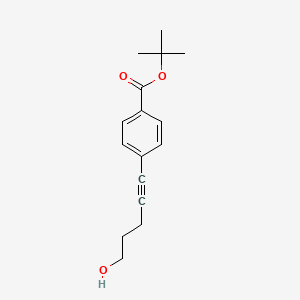
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
